

Synthesis of furan-containing peptidomimetics

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Compound of Interest

Compound Name:	<i>(R)</i> -3-Amino-3-(2-furyl)-propionic acid
CAS No.:	73495-08-6
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Synthesis and Application of Furan-Containing Peptidomimetics: From Solid-Phase Assembly to Oxidation-Driven Cross-Linking

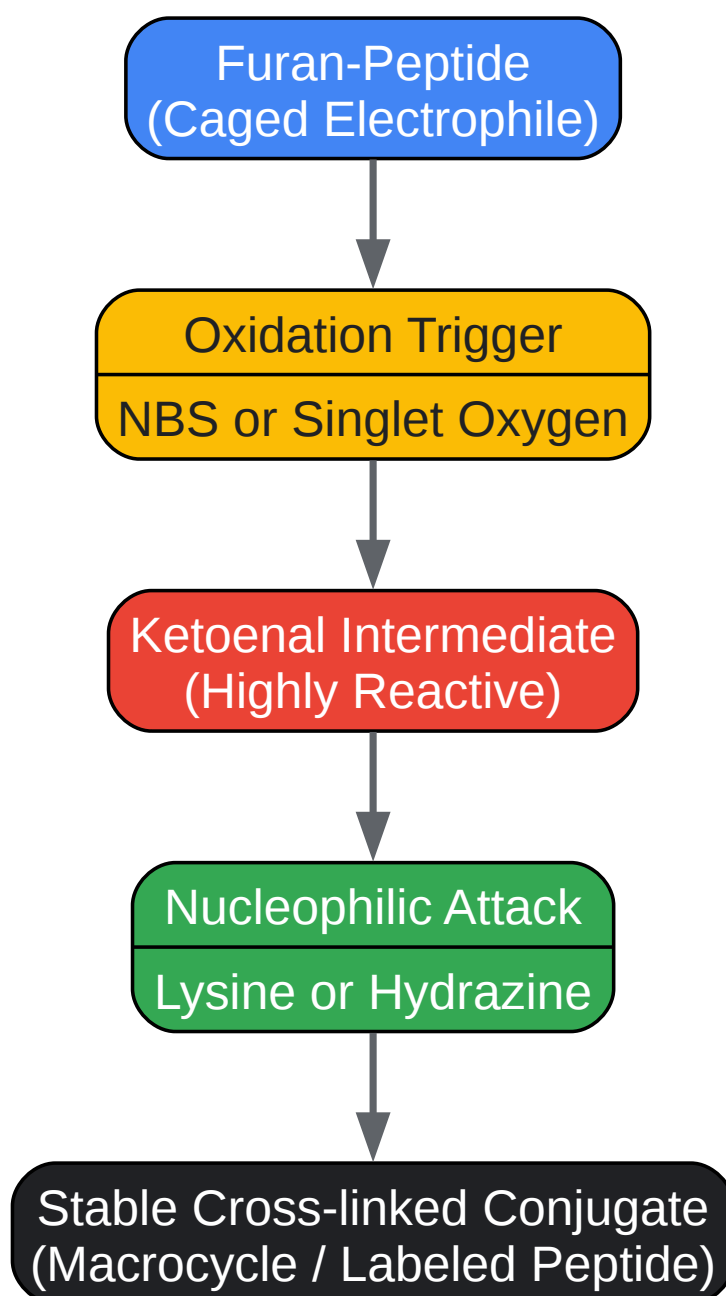
Introduction & Strategic Rationale

Peptidomimetics are engineered to overcome the inherent pharmacokinetic limitations of natural peptides, such as rapid proteolytic degradation and high conformational flexibility[1]. The strategic incorporation of furan moieties into these architectures serves a dual purpose. First, furan acts as a rigidifying bioisostere or a structural scaffold—such as in furanoid sugar amino acids—which dictates well-defined solution conformations[2]. Second, and more importantly for modern chemical biology, the furan ring functions as a "caged electrophile"[3]. It remains entirely inert during standard synthesis and systemic circulation but can be selectively activated to form stable covalent cross-links with target proteins or intramolecular side chains[3].

The Causality of Furan Activation

The utility of furan in cross-linking relies on a precise mechanistic cascade. Under mild oxidative conditions, the furan ring undergoes an electrophilic transformation into a highly

reactive cis-butene-1,4-dione (ketoenal) intermediate[3]. This transient species acts as a potent Michael acceptor. When in proximity to a nucleophile—such as the ϵ -amino group of a lysine residue or an exogenously added hydrazine—the ketoenal undergoes rapid nucleophilic attack, yielding a stable, irreversible cross-linked conjugate[3]. This site-specific reactivity is the engine driving furan-mediated macrocyclization and biomolecular labeling[4].



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Mechanism of furan oxidation and subsequent nucleophilic cross-linking.

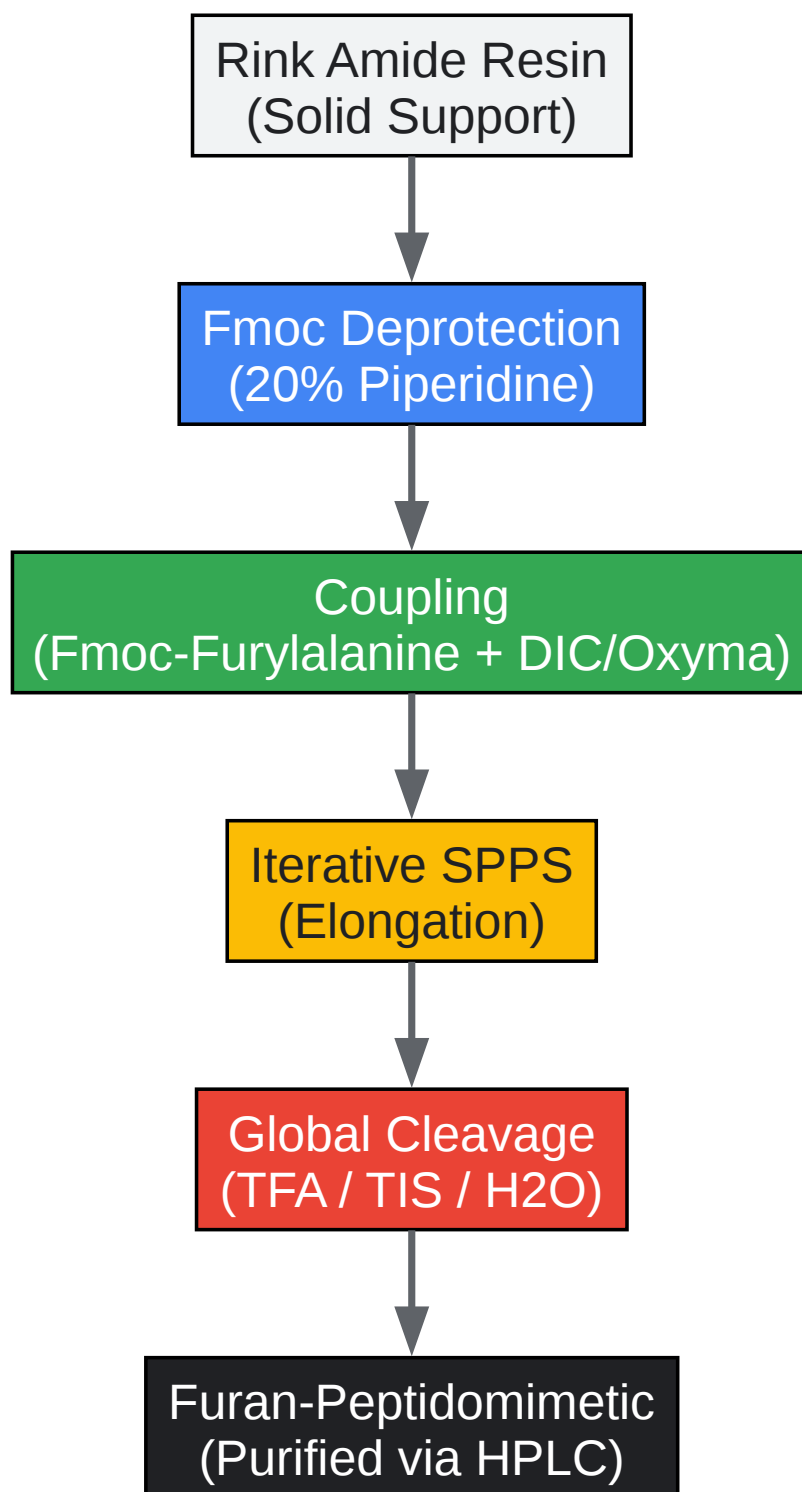
Experimental Protocols

Protocol A: Solid-Phase Assembly of Furan-Peptidomimetics

Causality & Design: The furan moiety is highly stable to both the basic conditions of Fmoc removal and the highly acidic conditions of global resin cleavage^[3]. By utilizing commercially available Fmoc-3-(2-furyl)alanine, the furan handle can be seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) workflows^[3]. We recommend the DIC/OxymaPure coupling system over uronium salts (like HATU) to maximize atom economy and minimize the risk of epimerization at the unnatural amino acid's α -carbon.

Step-by-Step Procedure:

- **Resin Preparation:** Swell Rink Amide resin (0.1 mmol scale, loading 0.5 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
- **Fmoc Deprotection:** Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 minute).
- **Coupling:** Dissolve Fmoc-3-(2-furyl)alanine (0.5 mmol, 5 eq), N,N'-diisopropylcarbodiimide (DIC, 0.5 mmol, 5 eq), and OxymaPure (0.5 mmol, 5 eq) in 2 mL of DMF. Add to the resin and agitate for 2 hours at room temperature.
- **Iterative Elongation:** Repeat the deprotection and coupling cycles for the remainder of the peptide sequence.
- **Global Cleavage:** Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) for 2 hours. **Crucial Note:** Avoid using ethanedithiol (EDT) as a scavenger, as strong nucleophilic thiols may unpredictably interact with the furan ring under highly acidic conditions.
- **Precipitation & Validation:** Precipitate the cleavage mixture into cold diethyl ether. Centrifuge, decant, and lyophilize the pellet.
 - **Self-Validation Step:** Analyze the crude product via LC-MS to confirm the intact furan-peptide mass and verify that no premature oxidation occurred during cleavage.



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Workflow for the Solid-Phase Peptide Synthesis of furan-containing peptidomimetics.

Protocol B: Oxidation-Mediated Macrocyclization and Cross-Linking

Causality & Design: The choice of oxidant dictates the application. N-bromosuccinimide (NBS) provides a rapid, chemical trigger ideal for in vitro macrocyclization or labeling[3]. Conversely, photo-oxidation using a photosensitizer (e.g., Rose Bengal) and visible light generates singlet oxygen ($^1\text{O}_2$), offering a biocompatible trigger for in situ protein-protein cross-linking without damaging sensitive cellular components[3].

Step-by-Step Procedure (NBS Activation):

- Peptide Solubilization: Dissolve the purified furan-peptide (1 mM final concentration) in a 100 mM phosphate buffer (pH 7.4) containing 10% acetonitrile to aid solubility.
- Oxidation Trigger: Chill the solution to 4°C. Add 1.0 equivalent of freshly prepared NBS solution (in water) dropwise while vortexing.
- Intermediate Generation: Allow the reaction to proceed for 10–15 minutes. The furan ring is now converted to the ketoenal intermediate[3].
- Cross-Linking:
 - For Intramolecular Macrocyclization: If the peptide sequence contains a designed nucleophile (e.g., Lysine at position $i+4$), cyclization will occur spontaneously upon oxidation[4].
 - For Intermolecular Labeling: Add 5.0 equivalents of a nucleophilic label (e.g., a hydrazine-functionalized fluorophore) immediately after the 15-minute oxidation window[3].
- Quenching & Purification: Quench any unreacted NBS by adding an excess of ascorbic acid (10 mM final). Purify the cross-linked conjugate via preparative RP-HPLC.
 - Self-Validation Step: Confirm the +16 Da mass shift (addition of oxygen) and subsequent loss of H_2O (imine/conjugate formation) via high-resolution mass spectrometry.

Quantitative Comparison of Activation Modalities

To assist in experimental design, the following table summarizes the operational parameters of the two primary furan activation strategies.

Activation Modality	Reagents / Trigger	Reaction Time	Biocompatibility	Primary Application
Chemical Oxidation	NBS (1.0 eq), pH 7.4 buffer	10 - 15 min	Low (Harsh oxidant)	In vitro macrocyclization, peptide labeling[3]
Photo-Oxidation	Rose Bengal, Visible Light, O ₂	30 - 60 min	High (Physiological)	In situ target cross-linking, live-cell assays[3]

References

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Sources

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